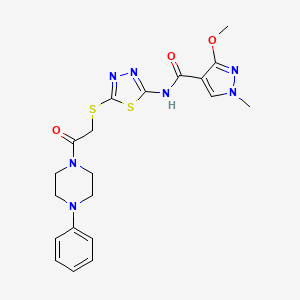

3-methoxy-1-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3S2/c1-25-12-15(18(24-25)30-2)17(29)21-19-22-23-20(32-19)31-13-16(28)27-10-8-26(9-11-27)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3,(H,21,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWKRESSNWAOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-1-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Pyrazole core : A five-membered ring containing two nitrogen atoms.

- Thiadiazole moiety : A heterocyclic compound that contributes to the compound's biological activity.

- Piperazine derivative : Known for its pharmacological properties, enhancing the compound's efficacy.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles and pyrazoles exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promising results in various studies.

Anticancer Activity

The anticancer potential of this compound is primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Alam et al. (2011) | A549 (lung cancer) | 4.27 | Inhibition of cell growth |

| Dawood et al. (2013) | HepG2 (liver cancer) | 8.107 | Induced apoptosis via caspase activation |

| Flefel et al. (2017) | HCT116 (colorectal cancer) | 92.2 ± 1.8 | Glycosyl moieties enhance activity |

The mechanisms through which this compound exhibits its biological activity include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit ERK1/2 kinases, which are critical for cancer cell proliferation and survival .

- Induction of Apoptosis : Studies indicate that compounds with similar structures activate caspases, leading to programmed cell death in cancer cells .

- Interaction with Tubulin : Docking studies suggest that the compound may interact with tubulin, affecting microtubule dynamics crucial for cell division .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Case Study 1 : A series of thiadiazole derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents.

- Case Study 2 : The interaction of pyrazole derivatives with tubulin was analyzed using molecular docking techniques, revealing important binding interactions that could inform future drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Pyrazole-Thiadiazole Hybrids ()

Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide share the pyrazole-thiadiazole scaffold. Key differences include:

- Substituents : The nitro group (electron-withdrawing) in ’s compounds contrasts with the methoxy group (electron-donating) in the target compound, which may alter electronic distribution and binding affinity.

- Biological Implications : Pyrazole-thiadiazole hybrids in were synthesized for antimicrobial evaluation, suggesting the target compound may also exhibit similar activity .

B. Thiadiazole-Linked Pyridazine Derivatives ()

1-(4-Ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide features a pyridazine core instead of pyrazole.

- Substituent Effects : The ethoxyphenyl group enhances lipophilicity compared to the target’s phenylpiperazine, which could improve blood-brain barrier penetration in CNS-targeting drugs .

C. Phthalazine-Thiadiazole Conjugates ()

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (C₁₄H₁₁N₅O₂S) substitutes the pyrazole with a phthalazine ring.

- Pharmacokinetics : Phthalazine’s planar structure may enhance π-π stacking in enzyme binding, whereas the target’s flexible ethyl-thio linker could favor conformational adaptability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Hypotheses

- The thiadiazole’s sulfur atom may chelate metal ions in microbial enzymes, hinting at dual antimicrobial and CNS activity.

- Limitations: No direct experimental data (e.g., IC₅₀, binding assays) are available for the target compound. Activity predictions are extrapolated from analogues.

- Synthetic Feasibility : ’s methods for pyrazole-thiadiazole coupling could be adapted for synthesizing the target compound, though the phenylpiperazine side chain may require specialized protecting groups .

Q & A

Q. What are the validated synthetic routes for this compound, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step reactions, including condensation of pyrazole and thiadiazole precursors under reflux conditions. Key steps include:

- Use of coupling agents like EDCI/HOBt for amide bond formation .

- Thioether linkage formation via nucleophilic substitution with 2-mercapto-1,3,4-thiadiazole derivatives . Purity is validated using HPLC (≥95% purity threshold) and TLC (Rf consistency). Recrystallization in ethanol or acetonitrile improves crystallinity .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR (¹H/¹³C): Assigns protons/carbons in the pyrazole (δ 6.8–7.2 ppm), thiadiazole (δ 8.1–8.5 ppm), and piperazine (δ 3.1–3.5 ppm) moieties .

- IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 540–550) and detects byproducts .

Q. How is preliminary biological activity screening conducted?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ values reported in μM ranges) .

- Antimicrobial screening : Use disc diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition metrics .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:

- Dose-response normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Meta-analysis : Pool data from ≥3 independent labs to identify outliers .

- Target validation : Confirm binding to 4-phenylpiperazine receptors via SPR or ITC .

Q. What methodologies optimize reaction yields for scale-up synthesis?

- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) to identify optimal conditions .

- Continuous flow reactors : Improve thiadiazole-thioether coupling efficiency (yields ↑15–20% vs. batch) .

- In-line analytics : Use PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Q. How can computational tools guide derivative design for enhanced activity?

- QSAR modeling : Correlate substituents (e.g., methoxy position) with bioactivity using Gaussian or COSMO-RS .

- Docking studies : Predict binding to 14-α-demethylase (PDB: 3LD6) or PI3Kγ using AutoDock Vina .

- MD simulations : Assess stability of piperazine-thiadiazole interactions over 100-ns trajectories (e.g., GROMACS) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify the phenylpiperazine (e.g., 4-fluoro vs. 4-methoxy) and thiadiazole substituents .

- Pharmacophore mapping : Identify critical H-bond acceptors (thiadiazole-S) and hydrophobic regions (phenylpiperazine) .

- Free-Wilson analysis : Quantify contributions of substituents to anticancer activity .

Q. How can molecular docking predict biological targets?

- Target prioritization : Screen against kinase/GPCR libraries (e.g., ChEMBL) using Glide SP/XP .

- Pose validation : Compare docking poses (RMSD ≤2.0 Å) with X-ray co-crystals of related inhibitors .

- ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

Notes

- Key Challenges : Solubility in aqueous buffers (improve via PEGylation) ; metabolic stability (CYP3A4-mediated degradation) .

- Future Directions : Explore in vivo efficacy in xenograft models and combination therapy with cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.